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molecular formula C7H10O3 B8431846 2-Tetrahydrofuranyl acrylate

2-Tetrahydrofuranyl acrylate

Cat. No. B8431846
M. Wt: 142.15 g/mol
InChI Key: FEUIEHHLVZUGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229244

Procedure details

To a 100 mL 3-neck round bottom flask equipped with a stir bar, condenser, and addition funnel was added 39 mL of dihydrofuran (FW 70.09, d=0.927), and 0.18 g of phenothiazine Acrylic acid (19 mL, FW 72.06, d=1.05) was added dropwise slowly with stirring. A mild exotherm (55° C.) occurred. After cooling to room temperature, 0.415 g of poly(4-vinylpyridine hydrochloride) was added and the reaction was stirred overnight. The acid catalyst was then filtered off and 0.2 g each of calcium hydride and potassium carbonate was added to the filtrate. After removal of excess dihydrofuran on a rotovap, 10 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl hydrate) was added and the slurry was vacuum distilled at 200 mtorr at 26° C. to give 26.0 g of 2-tetrahydrofuranyl acrylate.
Quantity
39 mL
Type
reactant
Reaction Step One
Name
phenothiazine Acrylic acid
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
0.415 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.C1([CH:20]=[CH:21][C:22]([OH:24])=[O:23])C2NC3C(=CC=CC=3)SC=2C=CC=1.C=CC1C=CN=CC=1.Cl>>[C:22]([O:24][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)(=[O:23])[CH:21]=[CH2:20] |f:2.3|

Inputs

Step One
Name
Quantity
39 mL
Type
reactant
Smiles
O1CCC=C1
Name
phenothiazine Acrylic acid
Quantity
19 mL
Type
reactant
Smiles
C1(=CC=CC=2SC3=CC=CC=C3NC12)C=CC(=O)O
Step Two
Name
Quantity
0.415 g
Type
reactant
Smiles
C=CC1=CC=NC=C1.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL 3-neck round bottom flask equipped with a stir bar, condenser, and addition funnel
ADDITION
Type
ADDITION
Details
was added dropwise slowly
CUSTOM
Type
CUSTOM
Details
A mild exotherm (55° C.)
STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The acid catalyst was then filtered off
ADDITION
Type
ADDITION
Details
0.2 g each of calcium hydride and potassium carbonate was added to the filtrate
CUSTOM
Type
CUSTOM
Details
After removal of excess dihydrofuran on a rotovap, 10 mg of DPPH (2,2-diphenyl-1-picrylhydrazyl hydrate)
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
distilled at 200 mtorr at 26° C.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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